N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound with a molecular formula of C22H22N2O2 This compound features a cyclohexyl group, an indole moiety, and a phenyl group, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetic acid under specific conditions . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can be compared with similar compounds such as:
N-cyclohexyl-2-oxo-2-phenylacetamide: This compound lacks the indole moiety, making it less complex and potentially less versatile in its applications.
N-cyclohexyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide: This compound has a pentyl group instead of a phenyl group, which may alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C22H22N2O2/c25-21(22(26)23-16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24-20(19)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16,24H,2,5-6,11-12H2,(H,23,26) |
InChI Key |
PVTMBLCXFRKZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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